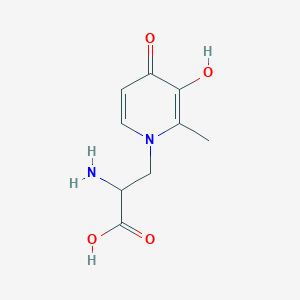![molecular formula C12H21NO4 B14615793 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid CAS No. 60289-31-8](/img/structure/B14615793.png)
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is an organic compound that features a heptanoic acid backbone with a pyrrolidinone ring substituted at the second position with a hydroxymethyl group. This compound is of interest due to its unique structure, which combines the properties of carboxylic acids and pyrrolidinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanoic acid, under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment to the Heptanoic Acid Backbone: The pyrrolidinone derivative is then coupled with heptanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 7-[2-(Carboxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid.
Reduction: 7-[2-(Hydroxymethyl)-5-hydroxypyrrolidin-1-yl]heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyrrolidinone derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and pyrrolidinone groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]octanoic acid: Similar structure with an additional carbon in the backbone.
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]hexanoic acid: Similar structure with one less carbon in the backbone.
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]pentanoic acid: Similar structure with two fewer carbons in the backbone.
Uniqueness
7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid is unique due to its specific combination of a heptanoic acid backbone and a pyrrolidinone ring with a hydroxymethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60289-31-8 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H21NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1-9H2,(H,16,17) |
InChI Key |
DKQIMJLQIAQPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1CO)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)



![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)






![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
